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Compound Name: Lacto-N-fucopentaose V

Cat. No.: B11829232 Get Quote

Abstract
Lacto-N-fucopentaose V (LNFP V) is a significant pentasaccharide found in human milk,

where it plays a crucial role in infant health by shaping the gut microbiota and modulating the

immune system. The enzymatic synthesis of LNFP V offers a highly specific and efficient

alternative to complex chemical methods, enabling the production of this valuable human milk

oligosaccharide (HMO) for applications in infant nutrition, prebiotics, and therapeutics. This

document provides detailed protocols for the in vitro enzymatic synthesis of LNFP V using a

regio-specific α1,3/4-fucosyltransferase and summarizes an in vivo production strategy using

engineered microbial cell factories.

Introduction
Human milk oligosaccharides (HMOs) are a complex group of unconjugated glycans that are

the third most abundant solid component of human milk. Their diverse structures contribute to a

range of biological functions, including acting as prebiotics, anti-adhesive antimicrobials, and

modulators of the host immune response. Lacto-N-fucopentaose V is a neutral HMO

composed of a lacto-N-tetraose (LNT) core with a fucose residue attached to the glucose unit.

Enzymatic synthesis provides a powerful tool for producing structurally defined HMOs like

LNFP V under mild reaction conditions with high yields and purity. The key to this synthesis is

the use of specific glycosyltransferases, such as fucosyltransferases, which catalyze the

precise transfer of a fucose moiety from a donor substrate to an acceptor.
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Principle of Synthesis
The enzymatic synthesis of LNFP V is achieved through the fucosylation of the acceptor

molecule, Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). The reaction is catalyzed by an

α1,3/4-fucosyltransferase, which transfers an L-fucose unit from the activated sugar donor,

guanosine 5'-diphosphate-L-fucose (GDP-Fucose), to the C-3 position of the glucose residue of

LNT. A particularly effective enzyme for this transformation is the α1,3/4-fucosyltransferase from

Bacteroides fragilis (Bf13FT).[1]
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Caption: Enzymatic reaction for the synthesis of Lacto-N-fucopentaose V.

Key Reagents and Enzymes
A summary of the critical components required for the enzymatic synthesis of LNFP V is

provided in the table below.
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Component Description Source Example

Enzyme α1,3/4-Fucosyltransferase
Recombinantly expressed from

B. fragilis

Acceptor Substrate Lacto-N-tetraose (LNT)

Commercially available or

chemoenzymatically

synthesized

Donor Substrate
Guanosine 5'-diphosphate-L-

fucose (GDP-Fucose)

Commercially available or

enzymatically synthesized

Buffer
Tris-HCl or similar biological

buffer to maintain optimal pH.
Sigma-Aldrich

Cofactor

Divalent cation, typically

Magnesium Chloride (MgCl₂),

required for enzyme activity.

Sigma-Aldrich

Protocol 1: In Vitro One-Pot Enzymatic Synthesis of
LNFP V
This protocol describes a laboratory-scale, one-pot reaction for synthesizing LNFP V. This in

vitro method offers excellent control over reaction parameters and simplifies product

purification.

Recommended Reaction Conditions
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Parameter Recommended Value Notes

pH 7.5 - 8.0
Optimal for many

fucosyltransferases.

Temperature 37 °C
Balances enzyme activity and

stability.

Acceptor (LNT) 10 mM
Initial concentration, can be

optimized.

Donor (GDP-Fucose) 15 - 20 mM

A molar excess (1.5-2.0 equiv.)

is used to drive the reaction to

completion.

Enzyme (Bf13FT) 0.3 - 0.5 mg/mL
Amount should be optimized to

ensure >90% conversion.

Cofactor (MgCl₂) 20 mM
Essential for

fucosyltransferase activity.

Incubation Time 4 - 12 hours
Reaction progress should be

monitored by HPLC or TLC.

Materials
Lacto-N-tetraose (LNT)

GDP-L-fucose

Recombinant α1,3/4-fucosyltransferase (e.g., Bf13FT)

Tris-HCl buffer (1 M, pH 8.0 stock)

Magnesium Chloride (MgCl₂, 1 M stock)

Nuclease-free water

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

Incubator or water bath set to 37 °C
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C18 solid-phase extraction (SPE) cartridges or graphitized carbon cartridges

HPLC system for reaction monitoring and product purification

Procedure
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the

components in the following order. Scale the volumes as needed for the desired final

reaction volume (e.g., 1 mL).

Nuclease-free water to reach the final volume.

50 µL of 1 M Tris-HCl (pH 8.0) for a final concentration of 50 mM.

20 µL of 1 M MgCl₂ for a final concentration of 20 mM.

LNT to a final concentration of 10 mM.

GDP-Fucose to a final concentration of 20 mM.

Enzyme Addition: Add the appropriate amount of α1,3/4-fucosyltransferase (e.g., 0.5

mg/mL). Mix gently by pipetting.

Incubation: Incubate the reaction mixture at 37 °C for 4-12 hours.

Reaction Monitoring: Periodically take small aliquots (e.g., 10 µL) from the reaction mixture

to monitor the formation of LNFP V and the consumption of LNT using HPLC analysis.

Reaction Termination: Once the reaction has reached completion (typically >90%

conversion), terminate it by heating the mixture at 95-100 °C for 10 minutes to denature and

precipitate the enzyme.

Enzyme Removal: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x

g) for 10 minutes to pellet the precipitated enzyme. Carefully collect the supernatant

containing the product.

Purification:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11829232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary charged byproduct is GDP, which can be removed using anion-exchange

chromatography or charcoal/celite column chromatography.

Further purification to separate LNFP V from unreacted LNT and other components can be

achieved using graphitized carbon cartridges or size-exclusion chromatography.

Pool the fractions containing pure LNFP V, as determined by HPLC or mass spectrometry.

Characterization and Quantification: Confirm the identity and purity of the synthesized LNFP

V using mass spectrometry (MALDI-TOF or ESI-MS) and NMR. Quantify the final yield by

HPLC using a standard curve.
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Caption: General experimental workflow for in vitro enzymatic synthesis of LNFP V.

Protocol 2: In Vivo Synthesis via Microbial
Fermentation (Application Overview)
An alternative and highly efficient method for large-scale production is the use of engineered

microbial cell factories, such as Escherichia coli. This approach involves metabolically

engineering the host to synthesize the necessary precursors and express the required

fucosyltransferase.

Principle
The strategy involves using an E. coli strain already engineered to produce the acceptor

substrate, Lacto-N-tetraose.[2] This strain is then further modified to include two key modules:

GDP-L-fucose Biosynthesis Pathway: Genes responsible for the de novo synthesis of the

fucose donor are introduced.
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α1,3/4-Fucosyltransferase: A gene encoding a highly specific and efficient

fucosyltransferase, such as the one from Bacteroides fragilis NCTC 9343, is expressed to

convert the intracellularly produced LNT into LNFP V.[2]

Reported Production Data
Fed-batch cultivation of an optimized E. coli strain has been shown to be a highly effective

method for producing LNFP V.[2]

Parameter Reported Value Reference

Host Organism Escherichia coli [2]

Method Fed-batch cultivation [2]

Final Titer 25.68 g/L [2]

Productivity 0.56 g/L·h [2]

This whole-cell biocatalysis approach integrates precursor synthesis and the final glycosylation

step within a single organism, offering a cost-effective and scalable route for industrial

production of LNFP V.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11829232#enzymatic-synthesis-of-lacto-n-
fucopentaose-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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